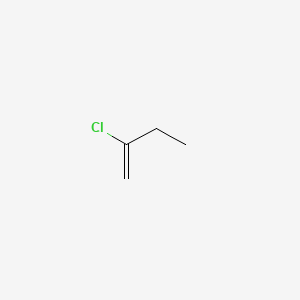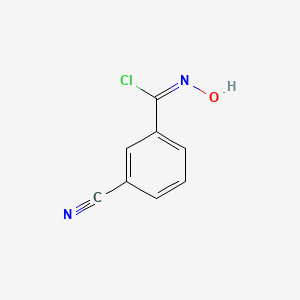
Sodium 1,4-dihydroxy-2-butene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-dihydroxy-2-butene-2-sulphonate is an organic compound with the chemical formula C4H7NaO5S and a molecular weight of 190.15015 g/mol . It is a weakly acidic compound that can form complexes with metal ions. This compound is known for its good solubility and stability in aqueous solutions, making it useful in various biochemical applications .
Vorbereitungsmethoden
The synthesis of sodium 1,4-dihydroxy-2-butene-2-sulphonate typically involves the following steps :
Reaction of 1,4-butanediol with sulfonyl chloride: This reaction produces the corresponding sulfonyl oxide.
Reaction with sodium hydroxide: The sulfonyl oxide is then reacted with sodium hydroxide to yield the desired product.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Sodium 1,4-dihydroxy-2-butene-2-sulphonate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 1,4-dihydroxy-2-butene-2-sulphonate has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of biochemical reagents and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which sodium 1,4-dihydroxy-2-butene-2-sulphonate exerts its effects involves its ability to form complexes with metal ions . This complexation can influence various biochemical pathways and reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biochemical assays or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Sodium 1,4-dihydroxy-2-butene-2-sulphonate can be compared with other similar compounds, such as :
- Sodium 1,4-dihydroxy-2-butene-2-sulfonate
- 2-Butene-1,4-diol-2-sulfonic acid, sodium salt
- 2-Butene-2-sulfonic acid, 1,4-dihydroxy-, monosodium salt
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its specific stability and solubility characteristics, making it particularly useful in certain biochemical and industrial applications.
Eigenschaften
CAS-Nummer |
4187-71-7 |
|---|---|
Molekularformel |
C4H7NaO5S |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
sodium;(Z)-1,4-dihydroxybut-2-ene-2-sulfonate |
InChI |
InChI=1S/C4H8O5S.Na/c5-2-1-4(3-6)10(7,8)9;/h1,5-6H,2-3H2,(H,7,8,9);/q;+1/p-1/b4-1-; |
InChI-Schlüssel |
ABCMRFDMEWGWOG-DVMYDDKCSA-M |
Isomerische SMILES |
C(/C=C(/CO)\S(=O)(=O)[O-])O.[Na+] |
Kanonische SMILES |
C(C=C(CO)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)

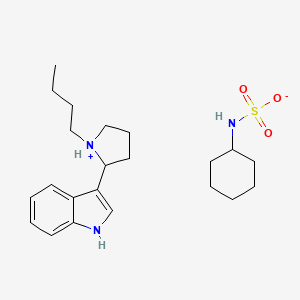
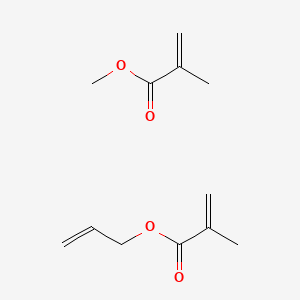

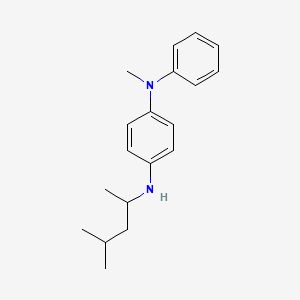

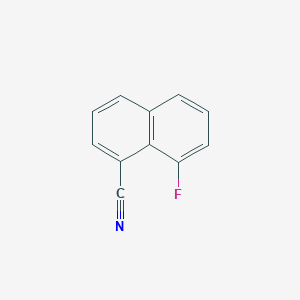
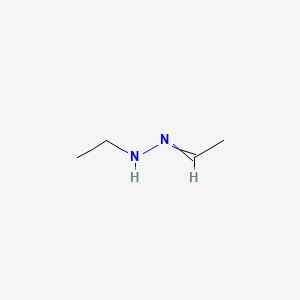
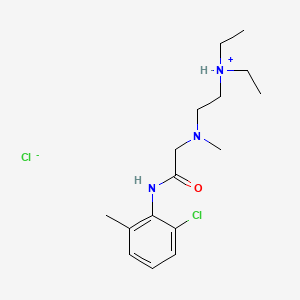
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
